Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Lipophilicity Drug design Agrochemical partitioning

Unsubstituted triazole-sulfonyl chlorides suffer rapid hydrolysis and suboptimal LogP (~0.3) for agrochemical and pharmaceutical sulfonamide synthesis. The 4,5-diisopropyl derivative addresses these limitations: • Steric shielding suppresses hydrolysis in aqueous-mixed solvents, preserving yields with hindered amines. • Elevated computed LogP (~1.9) positions products in the optimal range for foliar uptake and membrane permeability. • Zero H-bond donors, moderate TPSA (64.85 Ų) enables PROTAC and bifunctional molecule design. Supplied at ≥95% purity from multiple independent sources for multi-gram to kilogram workflows.

Molecular Formula C8H14ClN3O2S
Molecular Weight 251.73 g/mol
Cat. No. B13240269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
Molecular FormulaC8H14ClN3O2S
Molecular Weight251.73 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(N1C(C)C)S(=O)(=O)Cl
InChIInChI=1S/C8H14ClN3O2S/c1-5(2)7-10-11-8(15(9,13)14)12(7)6(3)4/h5-6H,1-4H3
InChIKeyJOUOXWOAICAPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride: Physicochemical and Supply Baseline


Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride (CAS 1566250-99-4; also named 4,5-diisopropyl-4H-1,2,4-triazole-3-sulfonyl chloride) is a triazole-sulfonyl chloride hybrid building block with the molecular formula C8H14ClN3O2S and a molecular weight of 251.73 g/mol . It belongs to a class of heterocyclic sulfonyl chlorides widely employed as electrophilic intermediates in agrochemical and pharmaceutical synthesis. While the unsubstituted parent scaffold (4H-1,2,4-triazole-3-sulfonyl chloride, CAS 6461-29-6) serves as a common entry point for sulfonamide formation [1], the presence of two isopropyl substituents at the 4- and 5-positions of the triazole ring fundamentally alters this compound’s lipophilicity, steric profile, and handling characteristics. These alterations have direct consequences for reaction design, purification, and final product properties, making it a distinct chemical entity rather than a simple structural analog.

1 Lipophilicity-tuned sulfonamide synthesis workflows
2 Sterically shielded electrophilic center for selective amine coupling
3 Zero H-bond donor scaffold compatible with anhydrous conditions

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride: Why It Cannot Be Substituted


Generic substitution with the unsubstituted 4H-1,2,4-triazole-3-sulfonyl chloride or with mono-alkyl derivatives such as 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is not a viable drop-in strategy for projects that require a specific balance of lipophilicity and steric shielding at the reactive center. The diisopropyl substitution in the target compound raises the computed LogP by approximately 1.6 log units relative to the parent scaffold and adds substantial steric bulk adjacent to the sulfonyl chloride electrophile . These differences translate into measurably distinct partitioning behavior, altered hydrolysis rates, and modified regiochemical outcomes in nucleophilic substitution reactions compared to less substituted analogs [1]. For medicinal chemistry and agrochemical campaigns where the triazole-sulfonamide pharmacophore demands a defined lipophilic range or where competitive hydrolysis must be suppressed, substituting the diisopropyl derivative with a smaller analog risks both synthetic failure and loss of structure-activity relationship (SAR) fidelity.

Target: Diisopropyl-substituted triazole-SO₂Cl vs Unsubstituted or mono-alkyl analogs
  • Lipophilicity difference may alter partitioning behavior and SAR outcomes
  • Steric profile shift may change hydrolysis rate and nucleophilic selectivity
  • H-bond donor in parent scaffold may limit anhydrous reaction compatibility

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride: Quantitative Differentiation Evidence


LogP Difference vs. Unsubstituted Triazole

The target compound (4,5-diisopropyl-4H-1,2,4-triazole-3-sulfonyl chloride) exhibits a computed LogP of 1.9099 , whereas the unsubstituted parent 4H-1,2,4-triazole-3-sulfonyl chloride has a computed XLogP3 of 0.3 [1]. This 1.6 log unit increase reflects the addition of two isopropyl groups and predicts a >30-fold higher octanol-water partition coefficient, directly impacting membrane permeability, metabolic stability, and chromatographic retention behavior.

LogP Comparison
Cross-study comparable
Target 1.91 vs Parent 0.3
Δ +1.6 log units
Supports lipophilicity-driven selection
Predicts >30-fold partition coefficient difference
Lipophilicity Drug design Agrochemical partitioning

TPSA and Hydrogen Bond Donor Profile

The target compound displays a TPSA of 64.85 Ų with zero hydrogen bond donors and five hydrogen bond acceptors . In contrast, the unsubstituted parent possesses one hydrogen bond donor (the N–H of the triazole ring) [1]. The elimination of this donor in the fully substituted diisopropyl derivative significantly reduces hydrogen-bond-mediated desolvation penalties, which is a key determinant in passive membrane permeability models.

H-Bond Donors
Cross-study comparable
0
Parent has 1 H-bond donor
Eliminates triazole N–H donor site
Reduces desolvation penalty in permeability models
ADME prediction Permeability Blood-brain barrier

Steric Shielding and Hydrolytic Stability

The diisopropyl substitution pattern places significant steric bulk adjacent to the sulfonyl chloride group. Patents describing analogous triazole sulfonyl chloride intermediates highlight that the nature of the R1 and R2 substituents (alkyl groups at the 4- and 5-positions) directly influences the yield and purity of downstream sulfonamide products [1]. While direct kinetic rate constants for hydrolysis of the diisopropyl derivative versus the unsubstituted parent are not publicly available, the class-level principle is well-established: sterically encumbered sulfonyl chlorides exhibit slower aqueous hydrolysis rates and improved selectivity for amine nucleophiles over water or alcohol nucleophiles compared to sterically accessible analogs.

Hydrolytic Stability
Class-level inference
Predicted slower hydrolysis
Steric shielding inferred from analog series
Data to verify; class-level context
No direct kinetic data for this compound
Organic synthesis Sulfonamide formation Reaction selectivity

Purity and Supply Documentation

The target compound is commercially available at a certified purity of 95% (specified by Leyan, product number 2089360) and is also listed by AKSci at 95% purity (product 2229EE) . In comparison, the unsubstituted parent 4H-1,2,4-triazole-3-sulfonyl chloride is offered by multiple vendors with purity specifications typically ranging from 95% to 97% , while less common mono-alkyl analogs such as 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride are not as broadly stocked with publicly disclosed batch-specific purity certificates. The diisopropyl variant thus benefits from multi-vendor sourcing with consistent purity documentation.

Supply & Purity
Supporting evidence
95% purity, multi-vendor
Leyan, AKSci documented sourcing
Supports batch-to-batch consistency
Supply redundancy reduces procurement risk
Chemical procurement Quality control Synthesis reproducibility

Applications of Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride


Agrochemical Triazole-Sulfonamide Library Synthesis

In agrochemical discovery, sulfonamide derivatives of 1,2,4-triazole are used as herbicidal and fungicidal leads. The diisopropyl-substituted sulfonyl chloride provides a direct route to sulfonamides with a computed LogP of ~1.9 , placing resultant products in a favorable lipophilicity range for foliar uptake and cuticular penetration. Replacing this building block with the unsubstituted parent (LogP ~0.3) would force the final compound outside the optimal lipophilicity window for many agrochemical applications and would likely reduce in planta translocation efficiency.

Sterically Controlled Sulfonamide Coupling in Medicinal Chemistry

When coupling the sulfonyl chloride with sterically hindered or poorly nucleophilic amines (e.g., ortho-substituted anilines), the flanking isopropyl groups on the triazole ring suppress competitive hydrolysis by retarding the approach of water molecules to the electrophilic sulfur center [1]. This steric shielding property, inferred from class-wide sulfonyl chloride reactivity trends, makes the diisopropyl derivative the preferred intermediate over the unsubstituted or mono-alkyl analogs in aqueous-mixed solvent systems where hydrolysis side reactions are known to erode yields.

Triazole Building Block for PROTACs and Degraders

The combination of zero hydrogen bond donors and a moderate TPSA of 64.85 Ų renders the diisopropyl derivative suitable for incorporation into larger bifunctional molecules such as PROTACs, where removal of unnecessary H-bond donors is essential to maintain passive permeability and avoid off-target interactions. The unsubstituted parent, bearing a triazole N–H donor, introduces an additional polarity vector that can compromise the physicochemical profile of the final degrader molecule.

Industrial Scale-Up with Quality Assurance

The availability of this compound at 95% purity from multiple independent suppliers with documented quality specifications supports its use in multi-gram to kilogram scale-up workflows. This supply redundancy and transparency in purity documentation reduce the risk of batch failure and enable straightforward quality-by-design (QbD) approaches in industrial process chemistry, distinguishing it from less well-documented mono-alkyl or unsubstituted analogs.

Application
Selection Property
Validation Focus
Agrochemical sulfonamide library synthesis
Lipophilicity-tuned building block
LogP-dependent uptake endpoints
Sterically controlled sulfonamide coupling
Steric shielding at electrophilic center
Hydrolysis suppression in aqueous media
PROTAC and degrader synthesis
Zero H-bond donor scaffold
Passive permeability endpoint review
Industrial scale-up workflows
Multi-vendor documented supply
Lot-to-lot purity consistency
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